Cas no 864859-88-1 (N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)

N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide structure
864859-88-1 structure
商品名:N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide
CAS番号:864859-88-1
MF:C25H23N3O4S2
メガワット:493.597823381424
CID:6603044
PubChem ID:4658800

N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide
    • N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
    • 864859-88-1
    • N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
    • N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide
    • VU0489097-1
    • F1298-1015
    • AKOS002067547
    • インチ: 1S/C25H23N3O4S2/c1-14(29)28-12-11-15-20(13-28)34-25(21(15)24-26-16-7-4-5-10-19(16)33-24)27-23(30)22-17(31-2)8-6-9-18(22)32-3/h4-10H,11-13H2,1-3H3,(H,27,30)
    • InChIKey: ZRJMGVZFZOMXDI-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C2=NC3C=CC=CC=3S2)C2=C1CN(C(C)=O)CC2)NC(C1C(=CC=CC=1OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 493.11299857g/mol
  • どういたいしつりょう: 493.11299857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 746
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 137Ų

N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1298-1015-100mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1298-1015-2μmol
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1298-1015-20μmol
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1298-1015-75mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1298-1015-10mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1298-1015-5mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1298-1015-25mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1298-1015-30mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1298-1015-10μmol
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1298-1015-3mg
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
864859-88-1 90%+
3mg
$63.0 2023-05-17

N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide 関連文献

N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamideに関する追加情報

Comprehensive Analysis of N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide (CAS No. 864859-88-1)

The compound N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide (CAS No. 864859-88-1) is a highly specialized organic molecule with a unique structural framework. Its complex name reflects the intricate combination of a benzothiazole moiety, a thienopyridine core, and a dimethoxybenzamide group. This molecular architecture suggests potential applications in pharmaceutical research, particularly in the development of targeted therapies. Researchers are increasingly interested in such hybrid structures due to their ability to interact with multiple biological targets, a trend aligned with the growing demand for multi-target drug design in modern medicine.

In the context of current scientific trends, this compound aligns with several hot topics in medicinal chemistry. The presence of both benzothiazole and thienopyridine fragments is particularly noteworthy, as these scaffolds are frequently investigated for their kinase inhibitory activity and potential in cancer research. The acetyl and dimethoxy substitutions further enhance the molecule's versatility, potentially influencing its pharmacokinetic properties. These features make CAS No. 864859-88-1 a subject of interest for researchers exploring structure-activity relationships in drug discovery.

The synthesis of N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions, with careful attention to the introduction of each functional group. The benzothiazole component is often constructed through cyclization reactions, while the thienopyridine core may be built using palladium-catalyzed cross-coupling methodologies. Such synthetic strategies are currently popular in academic and industrial settings, as evidenced by the numerous publications on heterocyclic compound synthesis in recent years.

From a pharmacological perspective, the combination of electron-rich and electron-deficient aromatic systems in this molecule suggests interesting electronic properties that could be valuable in drug-receptor interactions. The dimethoxybenzamide portion, in particular, may contribute to hydrogen bonding capabilities, potentially enhancing the compound's binding affinity to biological targets. These characteristics position CAS No. 864859-88-1 as a potential candidate for studies in computer-aided drug design and molecular docking simulations.

The stability and solubility profile of N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide are important considerations for its potential applications. The acetyl group may influence the compound's metabolic stability, while the methoxy substitutions could affect its lipophilicity. Such physicochemical properties are crucial in contemporary ADMET prediction studies, which have become increasingly important in early-stage drug development to reduce attrition rates in clinical trials.

In the broader context of chemical research, this compound exemplifies the trend toward molecular hybridization strategies, where distinct pharmacophores are combined to create novel bioactive molecules. The integration of benzothiazole and thienopyridine systems in CAS No. 864859-88-1 represents an innovative approach that could lead to compounds with improved selectivity and reduced side effects. This aligns with current industry priorities in addressing drug resistance challenges and developing more effective therapeutic agents.

Analytical characterization of N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, especially given the complexity of its molecular framework. The growing availability of sophisticated analytical instruments has significantly enhanced researchers' ability to study such intricate molecules, contributing to the acceleration of chemical discovery processes.

As research into heterocyclic compounds continues to expand, molecules like CAS No. 864859-88-1 are likely to attract more attention from both academic and pharmaceutical researchers. The compound's unique structural features and potential biological activities make it a valuable subject for further investigation in various fields of medicinal chemistry and drug development. Future studies may explore its interactions with specific biological targets or investigate structure-activity relationships through systematic modifications of its core components.

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